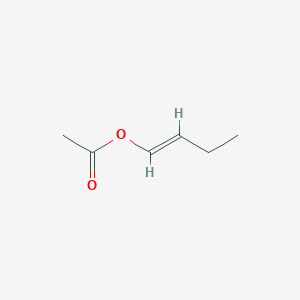
Butenol,acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butenol, acetate, also known as butyl acetate, is an organic compound with the formula CH₃CO₂(CH₂)₃CH₃. It is a colorless, flammable liquid with a characteristic fruity odor, often found in various types of fruits. Butyl acetate is primarily used as a solvent in the production of lacquers, paints, coatings, and adhesives. It is also used in the food industry as a flavoring agent due to its pleasant aroma.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butyl acetate can be synthesized through the esterification of butanol and acetic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water . The reaction can be represented as follows:
CH3COOH+CH3(CH2)3OH→CH3COO(CH2)3CH3+H2O
Industrial Production Methods
In industrial settings, butyl acetate is often produced using a continuous esterification process. This method involves the reaction of acetic acid with butanol in the presence of a catalyst, such as boron-loaded zeolite, under controlled temperature and pressure conditions . The continuous process allows for higher yields and more efficient production compared to batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl acetate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Hydrolysis: Butyl acetate can be hydrolyzed in the presence of an acid or base to produce butanol and acetic acid. The reaction is reversible and does not go to completion.
Oxidation: Butyl acetate can be oxidized to produce butyric acid and other oxidation products.
Substitution: Butyl acetate can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as a reactant.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄).
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Hydrolysis: Butanol and acetic acid.
Oxidation: Butyric acid and other oxidation products.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butyl acetate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry.
Biology: Employed in the extraction and purification of biological compounds.
Medicine: Utilized in pharmaceutical formulations and as a solvent for drug delivery systems.
Industry: Widely used in the production of coatings, adhesives, and inks due to its excellent solvent properties
Wirkmechanismus
The mechanism of action of butyl acetate primarily involves its role as a solvent. It dissolves various organic compounds, facilitating their reactions and interactions. In biological systems, butyl acetate can penetrate cell membranes due to its lipophilic nature, affecting cellular processes and functions. The molecular targets and pathways involved depend on the specific application and context in which butyl acetate is used .
Vergleich Mit ähnlichen Verbindungen
Butyl acetate can be compared with other similar compounds, such as ethyl acetate, propyl acetate, and amyl acetate. These compounds share similar chemical structures and properties but differ in their chain lengths and specific applications .
Ethyl Acetate: Shorter chain length, commonly used as a solvent in nail polish removers and decaffeination of coffee.
Propyl Acetate: Similar solvent properties, used in coatings and printing inks.
Amyl Acetate: Longer chain length, used as a flavoring agent and in the production of synthetic fruit essences.
Butyl acetate is unique due to its balance of solvent properties, volatility, and pleasant odor, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C6H10O2 |
|---|---|
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
[(E)-but-1-enyl] acetate |
InChI |
InChI=1S/C6H10O2/c1-3-4-5-8-6(2)7/h4-5H,3H2,1-2H3/b5-4+ |
InChI-Schlüssel |
NLAMRLZPVVKXTK-SNAWJCMRSA-N |
Isomerische SMILES |
CC/C=C/OC(=O)C |
Kanonische SMILES |
CCC=COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


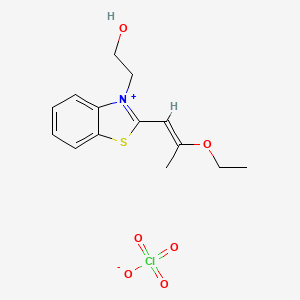
![N-[(3R,4R,5R)-4,5,6-trihydroxy-1-oxo-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B13826741.png)
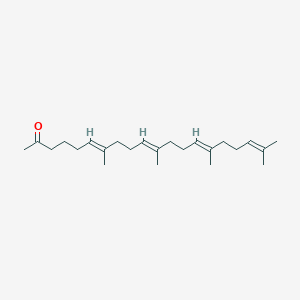
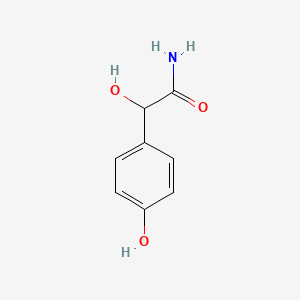
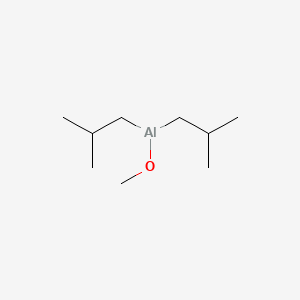
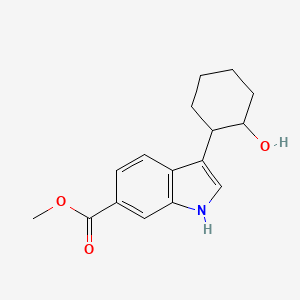
![6-[4-[(2S)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B13826765.png)

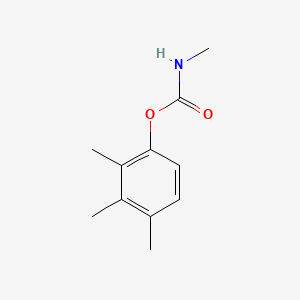
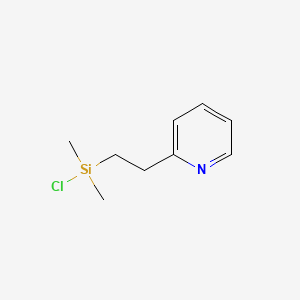
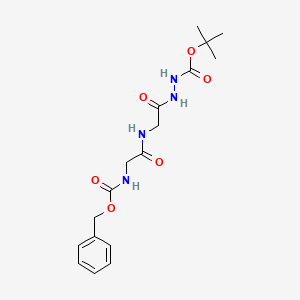
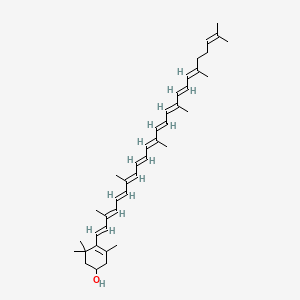
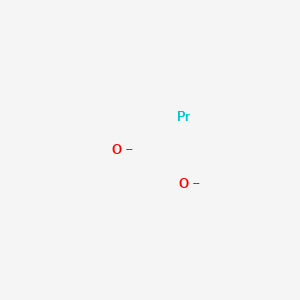
![4-(2-Bromo-5-cyclohexyl-3-hydroxypent-1-en-1-yl)hexahydro-2h-cyclopenta[b]furan-2,5-diol](/img/structure/B13826801.png)
